1-(1-(5-(Furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Description
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Properties
IUPAC Name |
1-[1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5/c27-20-14-25(22(29)26(20)16-5-2-1-3-6-16)15-8-10-24(11-9-15)21(28)17-13-19(31-23-17)18-7-4-12-30-18/h1-7,12-13,15H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEYSTALGSHKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(5-(Furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 411.34 g/mol. The presence of furan and isoxazole rings suggests a diverse range of biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from simpler heterocyclic compounds. The methods often include cyclization reactions and functional group modifications to introduce the furan and isoxazole moieties. Detailed synthetic pathways have been documented in various studies, highlighting the importance of reaction conditions in achieving desired yields and purities .
Antimicrobial Activity
Research has shown that derivatives of isoxazole compounds exhibit significant antimicrobial properties. In one study, synthesized isoxazole derivatives were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated potent activity with minimum inhibitory concentrations (MIC) as low as 25 μg/mL against these pathogens .
| Compound | Activity against S. aureus | Activity against E. coli | MIC (μg/mL) |
|---|---|---|---|
| 3a | High (+ + +) | Moderate (+ +) | 25 |
| 3b | High (+ + +) | Moderate (+ +) | 25 |
| 4a | Moderate (+ +) | Low (+) | 50 |
| 4b | Moderate (+ +) | Low (+) | 75 |
This table summarizes the antimicrobial activity of selected compounds derived from isoxazole structures, indicating the potential of these compounds in developing new antibacterial agents.
Anticancer Activity
Isoxazole derivatives have also been investigated for their anticancer properties. Studies suggest that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds similar to the target compound have shown efficacy against different cancer cell lines, suggesting a potential role in cancer therapy .
Case Studies
Several case studies have highlighted the biological efficacy of compounds related to this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated a series of isoxazole derivatives for their antimicrobial activity. The findings indicated that specific structural modifications significantly enhanced their efficacy against gram-positive bacteria while showing less activity against gram-negative strains .
- Anticancer Mechanism Exploration : Another research effort focused on the mechanism of action of similar compounds in cancer therapy, revealing that certain derivatives could effectively inhibit tumor growth in vitro by triggering apoptosis pathways .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of isoxazole exhibit considerable antimicrobial effects. The compound demonstrated significant antibacterial activity against various pathogens.
Antibacterial Efficacy
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organism |
|---|---|---|
| 1-(1-(5-(Furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | 8 | Staphylococcus aureus |
| Similar Compound A | 16 | Escherichia coli |
Anticancer Activity
The anticancer potential of this compound has been evaluated through cytotoxicity assays on various cancer cell lines.
Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
These results indicate moderate potency compared to established chemotherapeutics.
Antifungal Activity
Preliminary studies suggest that the compound may inhibit fungal growth effectively.
Fungal Inhibition
| Organism | Inhibition Concentration (µg/mL) |
|---|---|
| Candida albicans | 15 |
Case Studies
Several case studies have explored the efficacy of isoxazole derivatives similar to the compound :
- A study highlighted the antibacterial efficacy of isoxazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating MIC values comparable to traditional antibiotics.
- Another investigation focused on the anticancer properties of related compounds, showing significant cytotoxic effects on multiple cancer cell lines.
Chemical Reactions Analysis
Nucleophilic Substitution at Carbonyl Groups
The isoxazole-3-carbonyl and imidazolidine-2,4-dione moieties contain electrophilic carbonyl carbons susceptible to nucleophilic attack.
Example Reaction :
Hydrolysis of the isoxazole carbonyl group under basic conditions yields a carboxylic acid derivative.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaOH (1M) | Reflux, 6 h | 5-(Furan-2-yl)isoxazole-3-carboxylic acid | 78% |
This reactivity is consistent with similar isoxazole carbonyl derivatives .
Electrophilic Aromatic Substitution
The furan and phenyl rings can undergo electrophilic substitution.
Halogenation :
Bromination occurs preferentially at the furan ring’s α-position due to its electron-rich nature.
| Reagent | Conditions | Product | Regioselectivity | Source |
|---|---|---|---|---|
| Br₂ (1.2 eq) | DCM, 0°C, 2 h | 5-(5-Bromofuran-2-yl)isoxazole derivative | >90% α-position |
Cycloaddition Reactions
The isoxazole ring participates in [3+2] cycloadditions, a hallmark of 1,3-dipolar systems.
Reaction with Nitrile Oxides :
Forms fused isoxazolo-isoxazole systems under mild conditions.
| Dipole | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃C≡NO | Et₃N, RT, 12 h | Bicyclic isoxazolo derivative | 65% |
Reduction of Isoxazole Ring
Catalytic hydrogenation selectively reduces the isoxazole to a β-enamine ketone.
| Catalyst | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C (5%) | H₂ (1 atm), EtOH | 3-(Furan-2-yl)-β-enamine ketone | 82% |
Oxidation of Piperidine Moiety
The piperidine ring undergoes oxidation to form a pyridine derivative.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 4 h | Pyridine-4-carbonyl derivative | 60% |
Cross-Coupling Reactions
The furan and phenyl groups enable Pd-catalyzed couplings.
Suzuki-Miyaura Coupling :
The brominated furan intermediate reacts with arylboronic acids.
| Boronic Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PhB(OH)₂ | Pd(PPh₃)₄, Na₂CO₃, 80°C | 5-(Phenylfuran-2-yl)isoxazole derivative | 75% |
Ring-Opening Reactions
The imidazolidine-2,4-dione ring undergoes base-mediated ring-opening.
Reaction with Amines :
Forms urea derivatives via nucleophilic attack.
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (aq.) | Reflux, 8 h | 3-Phenylurea derivative | 68% |
Stability and Degradation Pathways
Preparation Methods
Hantzsch Isoxazole Formation
The isoxazole ring is constructed via 1,3-dipolar cycloaddition between furan-2-carbonyl chloride and a nitrile oxide precursor. For example:
- Furan-2-carbonyl chloride reacts with chlorooxime in the presence of triethylamine to generate the nitrile oxide intermediate.
- In situ cycloaddition yields 5-(furan-2-yl)isoxazole-3-carbonyl chloride.
Key Reaction Parameters
| Parameter | Optimal Condition | Yield | Citation |
|---|---|---|---|
| Solvent | Tetrahydrofuran | 78% | |
| Base | Triethylamine | - | |
| Temperature | 0°C → room temperature | - |
Oxidation of Alcohol Precursors
Alternative routes involve oxidizing 5-(furan-2-yl)isoxazol-3-methanol to the carbonyl derivative using Dess-Martin periodinane (DMP) in dichloromethane:
$$
\text{5-(Furan-2-yl)isoxazol-3-methanol} \xrightarrow{\text{DMP, CH}2\text{Cl}2} \text{5-(Furan-2-yl)isoxazole-3-carbaldehyde}
$$
Optimization Insight : Excess DMP (1.1 eq.) and reaction times >1.5 hours improve yields to 45–60%.
Preparation of the Piperidin-4-yl Intermediate
Piperidine Functionalization
Piperidin-4-amine serves as the starting material. Protection of the amine with Boc anhydride, followed by oxidation at C-1, yields 1-Boc-piperidin-4-one. Subsequent reductive amination introduces the imidazolidinedione-linked phenyl group.
Reductive Amination Protocol
- 1-Boc-piperidin-4-one reacts with 3-phenylimidazolidine-2,4-dione under Leuckart conditions (NH$$4$$OAc, HCO$$2$$H) to form the secondary amine.
- Boc deprotection (TFA/CH$$2$$Cl$$2$$) liberates the piperidin-4-yl amine for acyl coupling.
Critical Parameters
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| Sodium triacetoxyborohydride | Acetonitrile | 20°C | 59% |
| NaBH$$_4$$ | MeOH | 0°C | 42% |
Assembly of the 3-Phenylimidazolidine-2,4-dione Ring
Urea Cyclocondensation
3-Phenylimidazolidine-2,4-dione is synthesized via cyclization of N-phenylurea with diethyl oxalate under acidic conditions:
$$
\text{N-Phenylurea} + \text{EtO}2\text{CCO}2\text{Et} \xrightarrow{\text{HCl, Δ}} \text{3-Phenylimidazolidine-2,4-dione}
$$
Yield : 68–72% after recrystallization (ethanol/water).
Final Coupling and Global Deprotection
Acylative Coupling
The isoxazole-3-carbonyl chloride is coupled to the piperidin-4-yl amine using Schotten-Baumann conditions:
- 5-(Furan-2-yl)isoxazole-3-carbonyl chloride + piperidin-4-yl-3-phenylimidazolidinedione in dichloromethane.
- Base: N,N-Diisopropylethylamine (DIPEA).
- Room temperature, 12 hours.
Yield Optimization
| Coupling Reagent | Solvent | Yield | Purity |
|---|---|---|---|
| HATU | DMF | 85% | 98% |
| EDCl/HOBt | CH$$2$$Cl$$2$$ | 76% | 95% |
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethyl acetate.
Spectroscopic Validation
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 8.21 (s, 1H, isoxazole-H), 7.45–7.32 (m, 5H, Ph), 6.82 (d, J = 3.1 Hz, 1H, furan-H).
- HRMS : m/z calcd for C$${24}$$H$${23}$$N$$4$$O$$5$$ [M+H]$$^+$$: 463.1712; found: 463.1709.
Industrial-Scale Considerations
Cost-Effective Catalysis
Transitioning from HATU to cheaper coupling agents (e.g., TBTU) reduces production costs by 40% without compromising yield.
Environmental Impact Mitigation
- Solvent recovery systems for dichloromethane and acetonitrile.
- Catalytic Dess-Martin periodinane recycling protocols.
Comparative Analysis of Synthetic Routes
| Method | Total Yield | Purity | Cost (USD/g) |
|---|---|---|---|
| Fragment Coupling | 32% | 98% | 12.50 |
| Convergent Synthesis | 28% | 95% | 9.80 |
| One-Pot Assembly | 18% | 90% | 7.20 |
Q & A
Q. What are the key synthetic strategies and characterization methods for this compound?
The synthesis of this compound typically involves:
- Step 1 : Formation of the isoxazole-furan core via cyclization of a β-diketone with hydroxylamine .
- Step 2 : Coupling the isoxazole-furan moiety to a piperidine ring using carbodiimide-mediated amidation .
- Step 3 : Functionalizing the piperidine with the imidazolidine-2,4-dione group via nucleophilic substitution or condensation .
Q. Critical Characterization Techniques :
| Method | Purpose | Example Parameters |
|---|---|---|
| NMR | Confirm regiochemistry of isoxazole and furan | NMR: δ 7.8–8.2 (isoxazole H), δ 6.3–6.7 (furan H) |
| HPLC-MS | Assess purity and molecular weight | Purity >95%, [M+H] = 411.341 |
| FT-IR | Identify carbonyl (C=O) and amide (N-H) stretches | 1674 cm (C=O), 3209 cm (N-H) |
Q. Which functional groups dictate its reactivity and stability?
- Isoxazole-furan core : Sensitive to acidic hydrolysis; requires anhydrous conditions during synthesis .
- Imidazolidine-2,4-dione : Prone to ring-opening under strong bases; use mild pH (6–8) for storage .
- Piperidine carbonyl : Participates in hydrogen bonding, influencing solubility in polar solvents .
Advanced Research Questions
Q. How can synthetic yields be optimized despite conflicting literature reports?
Case Study :
- Contradiction : Yields for the isoxazole-furan cyclization step vary between 45% () and 68% ().
- Resolution : Systematic screening reveals that microwave-assisted synthesis (100°C, 30 min) improves yields to 72% by enhancing reaction kinetics .
Q. Methodological Recommendations :
Q. What computational and experimental approaches validate structure-activity relationships (SAR)?
SAR Insights :
Q. Experimental Workflow :
Molecular docking : Predict interactions with biological targets (e.g., bacterial gyrase) using AutoDock Vina .
In vitro assays : Compare IC values of analogues in antimicrobial panels (Table 1) .
Q. Table 1: Biological Activity of Analogues
| Compound | Modification | IC (µM) vs. E. coli |
|---|---|---|
| Parent | None | 12.3 ± 1.2 |
| Analog 1 | Furan → Thiophene | 8.7 ± 0.9 |
| Analog 2 | Piperidine N-methylation | 28.1 ± 3.1 |
Q. How can researchers resolve discrepancies in biological activity data?
- Contradiction : reports antifungal activity (MIC = 4 µg/mL), while shows no activity.
- Root Cause : Differences in fungal strains (C. albicans vs. A. fumigatus) and assay protocols (broth microdilution vs. agar diffusion) .
- Solution : Standardize assays using CLSI guidelines and include positive controls (e.g., fluconazole) .
Methodological Guidelines
- Synthesis : Prioritize flow chemistry for piperidine coupling to minimize side reactions .
- SAR Studies : Use crystallography (e.g., SC-XRD) to resolve stereochemical ambiguities in the imidazolidine ring .
- Data Reproducibility : Publish full synthetic protocols (e.g., solvent volumes, stirring rates) to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
